molecular formula C21H24FN3O5 B13440594 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B13440594
M. Wt: 417.4 g/mol
InChI Key: NWVUOIQBKOVAPG-MEDUHNTESA-N
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Description

7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a quinoline core, a cyclopropyl group, and a pyrrolo[3,4-b]pyridine moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the cyclopropyl group and the pyrrolo[3,4-b]pyridine moiety. Key reagents and conditions include:

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl bromide in the presence of a base such as sodium hydride.

    Quinoline Formation: Construction of the quinoline core through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones.

    Pyrrolo[3,4-b]pyridine Synthesis: Formation of the pyrrolo[3,4-b]pyridine moiety via a multi-step process, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications as an antimicrobial or anticancer agent.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinoline derivative with antimicrobial properties.

    Levofloxacin: A fluoroquinolone used as an antibiotic.

    Moxifloxacin: A broad-spectrum antibiotic with a similar quinoline core.

Uniqueness

Compared to these similar compounds, 7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid possesses a unique combination of functional groups that may confer distinct biological activities and chemical reactivity.

This detailed overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C21H24FN3O5

Molecular Weight

417.4 g/mol

IUPAC Name

7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H24FN3O5/c1-30-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(29)16(11)10-23/h7,9,11-12,16,29H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m0/s1

InChI Key

NWVUOIQBKOVAPG-MEDUHNTESA-N

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Origin of Product

United States

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